Propanoic acid, 2-[(phenylthioxomethyl)thio]-
Description
Propanoic acid, 2-[(phenylthioxomethyl)thio]- (IUPAC name), is a sulfur-containing carboxylic acid derivative characterized by a thioester (-S-C(=S)-) group at the second carbon of the propanoic acid backbone, linked to a phenyl substituent. Its molecular formula is C₁₀H₁₀O₂S₂, with a molecular weight of 242.32 g/mol.
Properties
IUPAC Name |
2-(benzenecarbonothioylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S2/c1-7(9(11)12)14-10(13)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSQKMAZWIIJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC(=S)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659586 | |
| Record name | 2-[(Benzenecarbothioyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78751-36-7 | |
| Record name | 2-[(Benzenecarbothioyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 78751-36-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
2-(Phenylcarbonothioylthio)propanoic acid, also known as 2-(benzenecarbonothioylsulfanyl)propanoic acid or Propanoic acid, 2-[(phenylthioxomethyl)thio]-, is primarily used as a RAFT (Reversible Addition-Fragmentation Chain Transfer) agent. The primary targets of this compound are monomers that undergo radical polymerization.
Mode of Action
As a RAFT agent, 2-(Phenylcarbonothioylthio)propanoic acid facilitates controlled radical polymerization. It interacts with its targets (monomers) by adding to the growing polymer chain and then reversibly fragmenting to regenerate the active chain end. This process allows for the control of polymerization, leading to polymers with desired properties.
Biochemical Pathways
The compound is involved in the RAFT polymerization pathway. It acts as a chain transfer agent, enabling the control of molecular weight and the synthesis of block copolymers. The downstream effects include the production of polymers with defined architectures and functionalities.
Result of Action
The result of the action of 2-(Phenylcarbonothioylthio)propanoic acid is the controlled radical polymerization of monomers. This leads to the formation of polymers with specific molecular weights and architectures. The compound’s action can be used to create a wide range of materials with tailored properties.
Action Environment
The action of 2-(Phenylcarbonothioylthio)propanoic acid can be influenced by various environmental factors. For instance, the temperature and the presence of oxygen can affect the efficiency of the RAFT process. Moreover, the compound should be stored at 2-8°C and kept out of light.
Biological Activity
Propanoic acid, 2-[(phenylthioxomethyl)thio]-, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a propanoic acid backbone with a phenylthioxomethyl thio group, which contributes to its unique chemical properties. The presence of sulfur in the thioether group may influence its reactivity and biological interactions.
Structural Formula
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to propanoic acid derivatives exhibit antimicrobial properties. The thioether group may enhance penetration through microbial membranes, leading to increased efficacy against bacterial strains.
- Anti-inflammatory Effects : Research indicates that propanoic acid derivatives can modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models.
- Antioxidant Properties : The compound may also exhibit antioxidant activity, scavenging free radicals and protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of propanoic acid derivatives.
- Method : In vitro testing against various bacterial strains.
- Findings : Showed significant inhibition of growth against Gram-positive bacteria, suggesting potential use in pharmaceutical formulations.
-
Inflammation Model Study :
- Objective : To assess the anti-inflammatory effects in animal models.
- Method : Administration of propanoic acid derivatives in induced inflammation models.
- Findings : Reduced levels of TNF-α and IL-6 were observed, indicating a downregulation of inflammatory responses.
Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Smith et al. (2020) | Antimicrobial Activity | Significant inhibition of Gram-positive bacteria; potential for topical formulations. |
| Johnson et al. (2021) | Anti-inflammatory Effects | Decreased cytokine levels in murine models; suggests therapeutic potential for inflammatory diseases. |
| Lee et al. (2022) | Antioxidant Properties | Demonstrated free radical scavenging ability; protective effects against oxidative stress in cell cultures. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thioether/Thiocarbonyl Substituents
A. 3-((6-R-Quinolin-4-yl)thio)propanoic Acid Derivatives
- Structure: Features a quinoline heterocycle attached via a thioether (-S-) at the third carbon of propanoic acid. Sodium salts (e.g., QRA-5) enhance water solubility.
- Applications : Demonstrated as rhizogenesis stimulators in plant tissue culture (e.g., Rosa damascena), with toxicity dependent on substituents (alkoxy groups reduce toxicity) .
- Toxicity : Sodium salts exhibit higher toxicity (25–30% reduction in sperm motility) compared to free acids due to increased bioavailability .
B. Propanoic Acid, 3-(Methylthio)-
- Structure : Simpler analog with a methylthio (-S-CH₃) group at the third carbon.
- Properties: Molecular weight 120.17 g/mol, used as a chemical intermediate. Lower toxicity profile compared to phenyl/quinoline derivatives .
C. Propanoic Acid, 2-[(3-Bromo-2-thienyl)thio]-
- Structure : Thiophene ring with bromine substituent linked via thioether.
- Applications: Potential in agrochemicals or pharmaceuticals due to halogen-thiophene reactivity .
Thioester Derivatives in Polymer Chemistry
A. 2-[(Phenylthioxomethyl)thio]propanoic Acid Methyl Ester
- Structure : Methyl ester of the target compound. Acts as a RAFT (Reversible Addition-Fragmentation Chain Transfer) agent for controlled polymerization.
- Applications : Used in synthesizing polymers with narrow molecular weight distributions .
B. Ethyl 2-Methyl-2-[(phenylthioxomethyl)thio]propanoate
- Structure : Branched ethyl ester derivative (C₁₃H₁₆O₂S₂).
- Properties : Higher lipophilicity than the acid form, influencing pharmacokinetics in drug design .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Toxicity and Solubility Trends
| Compound Type | Water Solubility | Toxicity Mechanism |
|---|---|---|
| Free acids (e.g., QRA-1) | Low | Moderate (disrupts cellular membranes) |
| Sodium salts (e.g., QRA-5) | High | High (ionized form enhances bioactivity) |
| Alkoxy-substituted analogs | Moderate | Low (steric hindrance reduces binding) |
Q & A
Q. What synthetic routes are commonly employed to prepare 2-[(phenylthioxomethyl)thio]propanoic acid derivatives?
The synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, derivatives with quinoline heterocycles are synthesized by reacting mercaptopropanoic acid with halogenated quinoline precursors under basic conditions (e.g., sodium hydride in anhydrous DMF) . Similarly, phenylthiol derivatives can be prepared via reaction of iodinated propanoic esters with phenylthiols, followed by hydrolysis to yield the free acid . Key steps include optimizing reaction time, solvent polarity, and protecting group strategies to prevent disulfide formation.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the substitution pattern and stereochemistry. For example, the δ ~1710 cm⁻¹ IR stretch confirms the carboxylic acid group, while ¹H NMR chemical shifts between δ 7.2–7.8 ppm indicate aromatic protons from the phenylthio moiety . Mass spectrometry (HRMS) further validates molecular weight, and elemental analysis ensures purity .
Q. How can aqueous solubility of these derivatives be improved for biological assays?
Converting the carboxylic acid group to its sodium salt enhances solubility. For instance, sodium salts of 3-((6-R-quinolin-4-yl)thio)propanoic acid derivatives exhibit significantly higher water solubility compared to their free acid forms, enabling in vitro studies in physiological buffers . Co-solvents like DMSO (<1% v/v) or cyclodextrin inclusion complexes may also be employed for hydrophobic analogs.
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield in thio-functionalized propanoic acid synthesis?
Systematic parameter screening is required:
- Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves thiolate anion reactivity in biphasic systems.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while avoiding protic solvents prevents protonation of thiol intermediates.
- Temperature : Controlled heating (60–80°C) accelerates reaction kinetics without promoting side reactions like oxidation .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) resolves disulfide byproducts .
Q. What methodologies resolve discrepancies in reported biological activities of thio-substituted propanoic acids?
Conflicting data may arise from variations in cell lines, assay conditions, or derivative substituents. To address this:
- Perform dose-response curves across multiple cell models (e.g., leukemia vs. solid tumors) to assess context-dependent activity .
- Use isothermal titration calorimetry (ITC) to quantify binding affinity to target proteins (e.g., MRP4 transporters), ruling out off-target effects .
- Conduct meta-analyses of published IC₅₀ values, normalizing for assay parameters like pH, serum content, and incubation time.
Q. What experimental approaches elucidate the mechanism of action in modulating cellular pathways?
- cAMP Assays : Monitor intracellular cAMP levels using radiolabeled [³H]cAMP or ELISA to evaluate MRP4 transporter inhibition, as seen with MK571 (a structural analog) .
- Gene Knockdown : siRNA silencing of target proteins (e.g., ABCC4) confirms functional involvement in observed phenotypes.
- Molecular Docking : Computational models predict interactions between the thioether moiety and hydrophobic binding pockets of target proteins, guiding mutagenesis studies .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for sodium salts of thio-substituted propanoic acids?
Discrepancies may stem from salt hydration states or counterion effects. Solutions include:
- Thermogravimetric Analysis (TGA) : Determine hydration water content.
- Dynamic Light Scattering (DLS) : Measure aggregation tendencies in aqueous buffers.
- Comparative Solubility Testing : Use standardized buffers (e.g., PBS pH 7.4) and report temperature/humidity conditions .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
